molecular formula C10H9FO2 B15199253 rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B15199253
M. Wt: 180.17 g/mol
InChI Key: ULOVTWLQHAOUKT-SCZZXKLOSA-N
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Description

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, enantioselective synthesis methods are employed to obtain the desired stereoisomer with high purity .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

  • rel-(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
  • rel-(1R,2R)-1-amino-2-phenylcyclobutanecarboxylic acid

Comparison: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with trifluoromethyl or amino groups, in terms of reactivity and biological activity .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10+/m1/s1

InChI Key

ULOVTWLQHAOUKT-SCZZXKLOSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)F)C(=O)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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